methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound belonging to the class of chromen-2-ones This compound features a benzene ring substituted with a methoxy group and a carbamoyl group, along with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 2-hydroxy-3-carbamoyl-8-methoxy-chromen-2-one with 3-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to optimize yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the chromen-2-one core can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted chromen-2-ones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new organic compounds with diverse functionalities.
Biology: In biological research, methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates. Its versatility and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. The chromen-2-one core can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chromen-2-ones: These compounds share the chromen-2-one core but differ in their substituents and functional groups.
Indole Derivatives: Indole derivatives have a similar aromatic structure and exhibit various biological activities.
Coumarins: Coumarins are structurally related to chromen-2-ones and are known for their diverse biological properties.
Uniqueness: Methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-8-4-5-11-10-14(17(20)22)18(26-16(11)15)21-13-7-3-6-12(9-13)19(23)25-2/h3-10H,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBKXZWTOSXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(=O)OC)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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